1-(4-chloro-2-nitrophenyl)methanamine hydrochloride
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Overview
Description
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8Cl2N2O2. This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzene ring, along with a methanamine group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reductive amination using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxy-2-nitrophenyl)methanamine hydrochloride: Similar structure but with a methoxy group instead of a chloro group.
1-(4-nitrophenyl)methanamine hydrochloride: Lacks the chloro group.
1-(2-chloro-4-nitrophenyl)methanamine hydrochloride: Similar structure but with different positions of the chloro and nitro groups.
Uniqueness
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) enhances its potential for various chemical transformations and interactions with biological targets .
Properties
CAS No. |
67567-37-7 |
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Molecular Formula |
C7H8Cl2N2O2 |
Molecular Weight |
223.1 |
Purity |
0 |
Origin of Product |
United States |
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